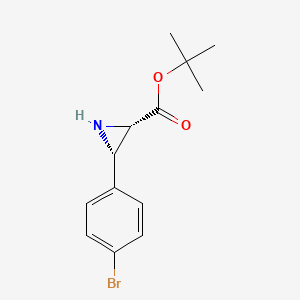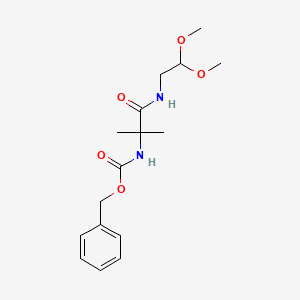![molecular formula C7H9BrN2O B1381031 2-[(5-Bromopiridin-3-il)amino]etan-1-ol CAS No. 1289078-12-1](/img/structure/B1381031.png)
2-[(5-Bromopiridin-3-il)amino]etan-1-ol
Descripción general
Descripción
“2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol” is an organic compound that is used as a chemical synthesis intermediate . It has a molecular weight of 217.07 .
Molecular Structure Analysis
The IUPAC name for this compound is “2-[(5-bromopyridin-3-yl)amino]ethan-1-ol”. Its InChI code is “1S/C7H9BrN2O/c8-6-3-7(5-9-4-6)10-1-2-11/h3-5,10-11H,1-2H2” and the InChI key is "VAZZBFYFAPHBGP-UHFFFAOYSA-N" .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The predicted boiling point is 404.3±45.0 °C and the predicted density is 1.520±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Investigación Biológica
Las bromopiridinas se usan a menudo como reactivos bioquímicos en la investigación biológica . Pueden servir como bloques de construcción en la síntesis de moléculas más complejas, que pueden utilizarse para explorar sistemas biológicos o actuar como agentes terapéuticos.
Descubrimiento de Fármacos
Las bromopiridinas se utilizan con frecuencia en el descubrimiento de fármacos debido a su capacidad para formar enlaces carbono-nitrógeno estables. Por ejemplo, se ha sintetizado y probado una serie de compuestos de tiourea basados en pirimidina, que incluyen una parte de bromopiridina, por su potencial en el tratamiento de la diabetes mellitus tipo II .
Mecanismo De Acción
Target of Action
Given its structural similarity to other pyridine derivatives, it may interact with various enzymes, receptors, or ion channels in the body .
Mode of Action
As a general rule, compounds like this can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding .
Biochemical Pathways
Based on its structure, it might be involved in pathways related to pyridine metabolism or signaling pathways associated with its target proteins .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The effects would depend on the specific targets and pathways it interacts with .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol .
Safety and Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Análisis Bioquímico
Biochemical Properties
2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, thereby affecting the cellular redox state. Additionally, 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell survival and proliferation. Furthermore, 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol can affect cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, leading to changes in phosphorylation states of downstream targets. Additionally, 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
The effects of 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol can have sustained effects on cellular function, including prolonged activation of signaling pathways and persistent changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing cellular resilience to stress. At high doses, it can exhibit toxic effects, including oxidative damage and apoptosis. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at a specific dosage .
Metabolic Pathways
2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can lead to changes in metabolic flux and alterations in metabolite levels. Additionally, 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol can affect the synthesis and degradation of key biomolecules, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. This compound can accumulate in certain cellular compartments, influencing its localization and activity. For example, it has been observed to localize in the mitochondria, where it can affect mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be targeted to the endoplasmic reticulum, affecting protein folding and processing .
Propiedades
IUPAC Name |
2-[(5-bromopyridin-3-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c8-6-3-7(5-9-4-6)10-1-2-11/h3-5,10-11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZZBFYFAPHBGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289078-12-1 | |
| Record name | 2-[(5-bromopyridin-3-yl)amino]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















